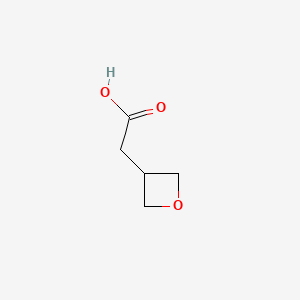

2-(Oxetan-3-YL)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Oxetan-3-YL)acetic acid” is a chemical compound with the CAS Number: 1310381-54-4 and a molecular weight of 116.12 . Its IUPAC name is 3-oxetanylacetic acid .

Synthesis Analysis

There are several papers that discuss the synthesis of oxetane derivatives . For instance, one study discusses the use of α,β−unsaturated ester 3, aza-Michael addition was carried out with heterocyclic aliphatic and heterocyclic aromatic amines for the formation of heterocyclic amino acid blocks .

Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-YL)acetic acid” is represented by the linear formula C5H8O3 . More detailed structural information can be found in databases like PubChem and ChemSpider .

Chemical Reactions Analysis

Oxetanes, including “2-(Oxetan-3-YL)acetic acid”, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Oxetan-3-YL)acetic acid” can be found in databases like PubChem . It’s important to note that the specific properties of this compound may vary depending on its state (solid, liquid, gas) and the conditions under which it is studied.

Aplicaciones Científicas De Investigación

Quantum Chemical Properties : A study by Bouklah et al. (2012) investigated the quantum-chemical properties of several compounds, including derivatives similar to 2-(Oxetan-3-YL)acetic acid, using Density Functional Theory (DFT). This research is significant for understanding the electronic properties such as HOMO and LUMO energies, which are crucial for applications in material science and molecular electronics (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Biological Activity : Salionov (2015) focused on the synthesis and study of acute toxicity of derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are structurally related. These compounds exhibit various biological activities, including analgesic and anti-inflammatory effects, highlighting their potential in pharmaceutical applications (Salionov, 2015).

Asymmetric Synthesis : Dai et al. (2006) reported the first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, demonstrating the stereoselective opening of oxetanes by hydrogen peroxide. This research is crucial for the synthesis of complex natural products and pharmaceuticals (Dai, Trullinger, Liu, & Dussault, 2006).

Antibacterial Activity : Čačić et al. (2009) explored the synthesis of thiazolidin-4-ones based on acetic acid derivatives. This work is significant for the development of new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

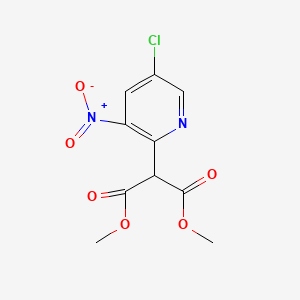

HIV-1 Inhibition : Kessl et al. (2012) studied 2-(Quinolin-3-yl)-acetic-acid derivatives for their ability to inhibit HIV-1 integrase and viral replication. This research is important for the development of new antiretroviral drugs (Kessl, Jena, Koh, Taskent-Sezgin, Slaughter, Feng, de Silva, Wu, Le Grice, Engelman, Fuchs, & Kvaratskhelia, 2012).

Synthesis of Spirocycles : Jones, Proud, & Sridharan (2016) described the synthesis of oxetane/azetidine containing spirocycles, highlighting the versatility of these structures in organic synthesis (Jones, Proud, & Sridharan, 2016).

Nanoparticle-Catalyzed Synthesis : Shakibaei, Ghahremanzadeh, & Bazgir (2013) developed a green method for synthesizing novel 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids using CuFe2O4 nanoparticles. This method is important for environmentally friendly chemical synthesis (Shakibaei, Ghahremanzadeh, & Bazgir, 2013).

Safety And Hazards

Direcciones Futuras

Oxetanes, including “2-(Oxetan-3-YL)acetic acid”, have been increasingly exploited for their contrasting behaviors, driving numerous studies into the synthesis of new oxetane derivatives . This suggests that there is ongoing interest in the development of new methodologies for oxetane synthesis and incorporation, as well as in utilizing the reactivity of oxetanes in the synthesis of complex molecules .

Propiedades

IUPAC Name |

2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJPCGQVHNWRGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716620 |

Source

|

| Record name | (Oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-YL)acetic acid | |

CAS RN |

1310381-54-4 |

Source

|

| Record name | (Oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)